molecular formula C3H7N B1206935 Azetidine CAS No. 503-29-7

Azetidine

Cat. No.: B1206935
CAS No.: 503-29-7
M. Wt: 57.09 g/mol
InChI Key: HONIICLYMWZJFZ-UHFFFAOYSA-N
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Description

Azetidine is a four-membered nitrogen-containing saturated heterocyclic ring (C₃H₇N) that has emerged as a pivotal scaffold in drug discovery due to its unique physicochemical properties, including molecular rigidity, metabolic stability, and balanced lipophilicity . Its small ring size induces significant ring strain (~25 kcal/mol), which enhances reactivity and enables diverse functionalization while maintaining conformational stability . This compound derivatives exhibit broad pharmacological activities, such as anticancer, antibacterial, anti-inflammatory, and neuroprotective effects, with applications in central nervous system (CNS) disorders and oncology . Notable examples include STAT3 inhibitors (e.g., H182) for cancer therapy and azetidomonamides, natural alkaloids produced by Pseudomonas aeruginosa .

Preparation Methods

Ring-Contraction and Cycloaddition Strategies

Aza-Paterno-Büchi Reaction

The aza-Paterno-Büchi reaction enables azetidine synthesis via [2+2] cycloaddition between imines and carbonyl compounds. Schindler’s group demonstrated this approach using 2-isoxazoline-3-carboxylates under hydrogenation conditions (H₂, Pd(OH)₂, 45°C), achieving 45% yield with 46–99% diastereomeric excess (de) . This method is limited by substrate specificity but offers stereochemical control for functionalized derivatives.

Rh(I)-Catalyzed Cycloaddition

Lee’s oxygenative [2+2] cycloaddition employs terminal alkynes and imines with Rh(I) catalysis to form 2-azetidinones, though lactam formation diverges from direct this compound synthesis . Despite this, the strategy highlights the utility of transition metals in constructing strained rings.

Strain-Release Homologation

Azabicyclo[1.1.0]butane Opening

Aggarwal’s strain-release method utilizes azabicyclo[1.1.0]butanes (ABBs) as precursors. Reaction with boronic esters under basic conditions (NaOH, H₂O₂) yields this compound boronic acids with 88:12 enantiomeric ratio (er) and 89% yield . The ring strain (~65 kcal/mol) in ABBs drives σ N–C bond cleavage, enabling rapid access to chiral azetidines.

Photocatalytic Radical Functionalization

A 2024 breakthrough by Huang et al. employs organic photosensitizers (e.g., 4CzIPN) to generate radicals from sulfonyl imines, which undergo strain-release coupling with ABBs. This method achieves difunctionalized azetidines in one step, exemplified by derivatives of celecoxib and naproxen . Density functional theory (DFT) calculations confirm energy transfer (EnT) as the key mechanistic step.

Organometallic Coupling Reactions

Ti(IV)-Mediated Spirocyclization

Kürti’s Ti(IV)-catalyzed coupling of oxime ethers with Grignard reagents follows a Kulinkovich-type pathway. Transmetalation forms titanium dialkyl species, which undergo β-hydride elimination and cyclization to spirocyclic azetidines (62% yield) . The regioselectivity is governed by insertion into weaker C–Ti bonds, favoring terminal alkynes.

Grignard Reagent Alkylation

The patent by Szmuszkovicz et al. discloses a three-step process:

  • Ring Closure : Benzhydrylamine reacts with 1-bromo-3-chloropropane in butanol/water (95–105°C, 12 h) to form N-benzhydrylthis compound .

  • Hydrogenolysis : Pd/C-catalyzed hydrogenation (40–80 psi H₂, 40–80°C) cleaves the benzhydryl group, yielding this compound hydrochloride .

  • Free Base Liberation : Treatment with hot NaOH (80–110°C) releases gaseous this compound, condensed to 88% purity .

Hydrazone-Based Cyclization

Hydrazone derivatives react with chloroacetyl chloride in equimolar ratios to form this compound rings. Spectroscopy (¹H NMR, IR) confirms structures, though antibacterial evaluations against E. coli and S. aureus show modest activity (MIC >100 µg/mL) . Molecular docking (MOE software) suggests poor binding affinity for bacterial targets, limiting therapeutic utility.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages
Aza-Paterno-Büchi 2-Isoxazoline-3-carboxylatesH₂, Pd(OH)₂, 45°C45%Stereochemical control
Strain-Release ABBs, boronic estersNaOH, H₂O₂ or photocatalyst89%Chiral centers, functional group tolerance
Ti(IV) Coupling Oxime ethers, GrignardsTi(IV), THF, -78°C62%Spirocyclic products
Patent Process Benzhydrylamine, 1-bromo-3-chloropropane95–105°C, Pd/C, H₂88%Scalability, free base isolation
Hydrazone Cyclization Hydrazones, ClCH₂COClRoom temperatureN/ASimplicity, low cost

Chemical Reactions Analysis

Types of Reactions

Azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in this compound reactions include:

Major Products

The major products formed from these reactions include azetidinones, amines, and various substituted azetidines .

Scientific Research Applications

Medicinal Applications

Azetidine derivatives have shown promising results in various therapeutic areas, including:

  • Antimicrobial Activity : Recent studies have demonstrated that this compound derivatives exhibit potent antibacterial and antifungal properties. For instance, certain synthesized compounds have shown effective inhibition against Methicillin-resistant Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16.00 μg/mL . Additionally, azetidines have been explored for their activity against multidrug-resistant Mycobacterium tuberculosis, highlighting their potential as novel anti-TB agents .
  • Anticancer Properties : this compound derivatives have also been investigated for their anticancer effects. Compounds have been reported to inhibit the proliferation of various cancer cell lines, including MCF-7 breast carcinoma and HCT-116 colon carcinoma . The mechanism of action often involves interference with cell growth pathways, making them valuable candidates for further development in cancer therapy.
  • Antitubercular Activity : Specific this compound derivatives have been identified as effective against tuberculosis, particularly multidrug-resistant strains. Their ability to disrupt mycobacterial growth presents a critical avenue for developing new treatments in response to the global TB crisis .

Synthetic Applications

The unique ring strain associated with azetidines makes them highly reactive and valuable in organic synthesis:

  • Building Blocks in Natural Product Synthesis : Azetidines serve as crucial intermediates in the synthesis of complex natural products. Their ability to undergo various transformations allows chemists to construct diverse molecular architectures efficiently .
  • Functionalization Strategies : Recent advancements have introduced innovative methods for the functionalization of azetidines. Techniques such as copper-catalyzed cyclization reactions enable the formation of azetidines from nitrogen-substituted alkynes under mild conditions, showcasing their versatility as synthetic intermediates .
  • Polymer Chemistry : The cationic ring-opening polymerization of azetidines has been explored, leading to the development of new polymeric materials. These polymers exhibit distinct properties that can be tailored for specific applications in materials science .

Case Study 1: Antimicrobial this compound Derivatives

A study synthesized a series of this compound derivatives through a condensation reaction involving nicotinaldehyde and substituted anilines. The resulting compounds were tested for antibacterial activity against various strains, revealing that some exhibited significant growth inhibition comparable to standard antibiotics like Streptomycin .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the anticancer potential of this compound derivatives on multiple cancer cell lines. The findings indicated that specific compounds effectively reduced cell viability through apoptosis induction mechanisms, warranting further exploration for potential drug development .

Summary Table of Applications

Application AreaDescriptionKey Findings
AntimicrobialInhibition of bacterial and fungal growthEffective against resistant strains (MIC: 0.25–16 μg/mL)
AnticancerReduction of cancer cell viabilityInduces apoptosis in MCF-7 and HCT-116 cells
AntitubercularDisruption of Mycobacterium tuberculosis growthPotent activity against multidrug-resistant strains
Synthetic IntermediatesBuilding blocks for complex natural productsVersatile in organic synthesis
Polymer ChemistryCationic ring-opening polymerizationDevelopment of new polymeric materials

Mechanism of Action

The mechanism of action of azetidine involves its reactivity driven by ring strain. This strain makes the compound highly reactive under certain conditions, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of this compound, such as its incorporation into drug molecules or its use in polymerization .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of Azetidine and Analogous Heterocycles

Compound Ring Size Ring Strain (kcal/mol) Heteroatom Common Functionalizations Pharmacological Applications
This compound 4-membered ~25 Nitrogen 3,3-diaryl, spirocyclic, amides CNS drugs, STAT3 inhibitors, antivirals
Oxetane 4-membered ~27 Oxygen Ethers, esters, ketones Ester isosteres, metabolic stabilizers
Pyrrolidine 5-membered ~6 Nitrogen Piperidines, proline derivatives Alkaloids, dopamine antagonists
Imidazolidine 5-membered ~5 Nitrogen Ureas, sulfonamides Anticonvulsants (e.g., Dilantin®)

Key Insights :

  • Ring Strain : this compound’s strain is comparable to oxetane but higher than five-membered rings (e.g., pyrrolidine), enabling unique reactivity in nucleophilic additions and cross-couplings .
  • Electronic Effects : The nitrogen in this compound provides basicity (pKa ~11.3) and hydrogen-bonding capability, contrasting with oxetane’s electronegative oxygen, which enhances dipole interactions .

Pharmacological Performance

Key Findings :

  • This compound’s rigidity enhances target binding precision. For instance, 3-aryl-3-azetidinyl acetic acid derivatives show neuroprotective activity via acetylcholinesterase (AChE) inhibition, with polar this compound amides optimizing solubility .
  • Oxetanes serve as ester isosteres, improving metabolic stability in compounds like HIV protease inhibitors .
  • Pyrrolidines, with lower strain, are preferred for CNS drugs due to enhanced blood-brain barrier penetration .

Challenges and Limitations

  • This compound : Susceptible to ring-opening under strong acidic/basic conditions (e.g., TIPS-deprotection in alkylation reactions) . Synthesis often requires multi-step routes (e.g., spirocyclic azetidines via LiTMP-mediated metalation) .
  • Oxetane: Limited functionalization sites compared to this compound, restricting diversity in drug design .
  • Pyrrolidine : Lower conformational rigidity reduces target selectivity in some applications .

Biological Activity

Azetidine, a four-membered nitrogen-containing heterocycle, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound and its derivatives, including their pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by a saturated ring structure containing one nitrogen atom. Its unique chemical properties allow it to serve as a versatile scaffold in drug design. Recent research has highlighted its potential in various therapeutic areas, including cancer treatment, antimicrobial applications, and central nervous system disorders.

Pharmacological Activities

This compound and its derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Several this compound-based compounds have been identified as potent inhibitors of cancer cell proliferation. For instance, this compound derivatives targeting the STAT3 signaling pathway have shown significant efficacy in triple-negative breast cancer (TNBC) models. These compounds irreversibly inhibit STAT3 activity, leading to tumor cell death with IC50 values ranging from 0.38 to 2.07 μM .
  • Antimicrobial Properties : this compound derivatives display notable antimicrobial activity against various pathogens. Studies have reported that certain substituted azetidines exhibit effective antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
  • Anti-inflammatory and Analgesic Effects : Research indicates that this compound compounds possess anti-inflammatory properties and can act as analgesics. These effects are attributed to their ability to modulate inflammatory pathways and pain receptors .
  • Neuropharmacological Effects : this compound derivatives have been explored for their potential in treating central nervous system disorders, including schizophrenia and depression. Their interaction with neurotransmitter systems suggests a role as dopamine antagonists .

The biological activities of this compound compounds are often linked to their interactions with specific molecular targets:

  • Inhibition of STAT3 : this compound-based inhibitors have been shown to disrupt the nuclear accumulation of STAT3, promoting its aggregation at the perinuclear region. This mechanism is crucial for their anticancer activity .
  • Antimicrobial Mechanisms : The antimicrobial action of this compound derivatives may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in pathogens .

Case Studies

Several studies highlight the effectiveness of this compound derivatives in various biological contexts:

  • This compound Derivatives Against TNBC :
    • A series of this compound compounds were tested in vitro and in vivo on TNBC models. The compounds demonstrated significant inhibition of tumor growth when administered orally or intraperitoneally, showcasing their potential as cancer therapeutics .
  • Antimicrobial Activity Evaluation :
    • In a study assessing the antimicrobial potential of various substituted azetidines, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives exhibited high antibacterial activity compared to standard antibiotics .
  • Neuropharmacological Assessment :
    • A study evaluated the effects of this compound derivatives on neurotransmitter systems in animal models. Results indicated significant alterations in behavior consistent with antidepressant effects, warranting further investigation into their neuropharmacological applications .

Data Tables

Here are summarized findings from recent studies on the biological activities of this compound derivatives:

Activity TypeCompound ClassIC50 Range (μM)Reference
AnticancerThis compound Derivatives0.38 - 2.07
AntibacterialSubstituted AzetidinesVaries
Anti-inflammatoryVariousNot specified
NeuropharmacologicalThis compound DerivativesNot specified

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing azetidine synthesis to ensure reproducibility and scalability in academic settings?

  • Methodological Answer : this compound synthesis requires careful control of reaction conditions (e.g., temperature, solvent polarity) due to its high reactivity and sensitivity to moisture/air . Protocols should include detailed purification steps (e.g., distillation under inert gas, chromatography) and characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm ring integrity and purity. For reproducibility, experimental sections must explicitly state stoichiometry, catalyst loading, and inert atmosphere procedures, as outlined in journal guidelines .

Q. How can researchers assess the stability of this compound derivatives under varying experimental conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., exposure to light, humidity, or acidic/basic conditions) monitored via HPLC or LC-MS. Kinetic stability can be quantified using Arrhenius plots to predict shelf life. Data should be tabulated to compare degradation rates across derivatives, with emphasis on structural features (e.g., substituent effects on ring strain) .

Q. What spectroscopic techniques are most reliable for distinguishing this compound isomers or tautomers?

  • Methodological Answer : 1^1H NMR coupling constants (JvicinalJ_{vicinal}) and 13^13C chemical shifts are critical for identifying ring puckering or tautomeric states (e.g., thiol vs. thione forms). Computational chemistry tools (DFT calculations) can supplement experimental data to assign stereochemistry or confirm low-energy conformers .

Advanced Research Questions

Q. What mechanistic insights explain enantioselectivity in chiral phosphoric acid-catalyzed this compound desymmetrization?

  • Methodological Answer : Computational studies (DFT, MD simulations) reveal that transition-state stabilization via hydrogen bonding and π-π interactions between the catalyst and this compound substrate dictates enantioselectivity. Researchers should compare activation free energies of competing pathways (e.g., Mode A vs. Mode B in thione tautomer activation) and validate predictions with experimental ee values .

Q. How can researchers design this compound-containing compound libraries for blood-brain barrier (BBB) permeability studies?

  • Methodological Answer : Prioritize this compound scaffolds inspired by neurotransmitters (e.g., nicotine, donepezil analogs) with demonstrated BBB penetration. Use in silico tools (e.g., QSAR models, LogP calculations) to predict permeability, followed by in vitro assays (PAMPA-BBB or MDCK cell monolayers) for validation. Structural diversification should focus on substituent effects on lipophilicity and hydrogen-bonding potential .

Q. What experimental strategies resolve contradictions in this compound's antimicrobial activity data across studies?

  • Methodological Answer : Discrepancies in minimum inhibitory concentration (MIC) values may arise from strain-specific resistance or assay conditions (e.g., media composition, incubation time). Standardize protocols using CLSI guidelines and include positive controls (e.g., isoniazid for M. tuberculosis). Transcriptomic profiling (RNA-seq) can identify off-target effects or resistance mechanisms, as demonstrated in studies linking azetidines to mycolic acid biosynthesis inhibition .

Q. How should researchers integrate computational and experimental data to refine this compound reaction mechanisms?

  • Methodological Answer : Combine kinetic isotope effects (KIEs) with DFT-calculated transition states to validate proposed mechanisms. For example, in this compound ring-opening reactions, isotopic labeling (15^{15}N or 2^{2}H) can track bond cleavage/formation, while computational models predict regioselectivity. Cross-reference data in tables comparing experimental vs. computed activation barriers .

Q. Methodological and Analytical Frameworks

Q. What statistical approaches are recommended for analyzing this compound structure-activity relationship (SAR) data?

  • Methodological Answer : Multivariate analysis (e.g., PCA, PLS regression) identifies key physicochemical descriptors (logP, polar surface area) correlating with bioactivity. Include heatmaps or 3D scatter plots to visualize clustering of active vs. inactive derivatives. Address outliers via residual analysis and sensitivity testing .

Q. How can researchers ensure ethical and rigorous peer review when publishing controversial this compound findings?

  • Methodological Answer : Disclose raw data, spectra, and computational inputs as supplementary materials. Preprint submissions (e.g., ChemRxiv) enable community feedback prior to journal review. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and use platforms like Zenodo for dataset archiving .

Q. Data Presentation and Reproducibility

Q. What guidelines govern the inclusion of this compound-related raw data in research publications?

  • Methodological Answer : Journals often require raw data (e.g., NMR spectra, chromatograms) to be deposited in repositories like Figshare or institutional databases. Processed data critical to conclusions (e.g., kinetic plots, MIC tables) should appear in the main text, while large datasets (e.g., RNA-seq reads) are relegated to appendices or supplementary files .

Properties

IUPAC Name

azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONIICLYMWZJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Record name azetidine
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Related CAS

53860-05-2
Record name Polyazetidine
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URL https://commonchemistry.cas.org/detail?cas_rn=53860-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8060117
Record name Azetidine
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Molecular Weight

57.09 g/mol
Source PubChem
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CAS No.

503-29-7
Record name Azetidine
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Record name Azetidine
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Record name Azetidine
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Record name Azetidine
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Record name Azetidine
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Record name AZETIDINE
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Synthesis routes and methods

Procedure details

A catalyst as described in Example 2 is charged to the reactor and its temperature raised to 150°C under a flow of hydrogen. When a feed of 1,3-diamino propane is passed over the catalyst at LHSV 0.4 at mole ratio H2 :H2N(CH2)3NH2 of 15 a conversion of the feed of 10% at high selectivity to azetidine results.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Azetidine
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